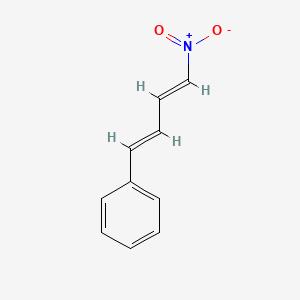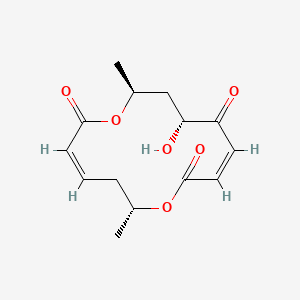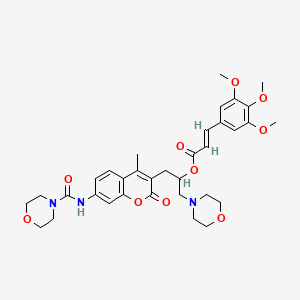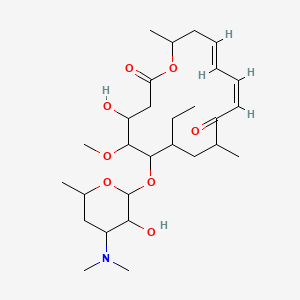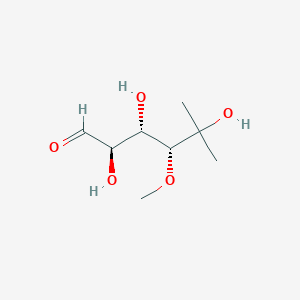
L-noviose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-noviose is a rare deoxysugar moiety found in several biologically significant molecules, such as novobiocin and tiacumicin. It plays a crucial role in the biological activity of these compounds, often participating in molecular recognition at drug target sites . The unique structure of noviose, characterized by its branched deoxysugar with a 5,5-gem-dimethyl structure, is essential for the biological activity of the parent natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of noviose is complex and involves multiple steps. One of the most efficient synthetic routes starts from commercially available (−)-pantolactone. This enantiodivergent method allows the production of both (+)- and (−)-noviose . The synthesis typically involves more than ten steps, including the assembly of the pyranose ring .
Industrial Production Methods: Industrial production of noviose is often achieved through metabolic engineering. For instance, the heterologous expression of novWUS genes in Streptomyces venezuelae has been used to produce noviosylated derivatives . This method leverages the biosynthetic pathways of the host organism to generate the desired deoxysugar moiety.
Análisis De Reacciones Químicas
Types of Reactions: L-noviose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance its biological activity or to create novel derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving noviose include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions are often derivatives of noviose that exhibit enhanced biological activity.
Aplicaciones Científicas De Investigación
L-noviose has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of various antibiotics. In biology, noviose-containing compounds are investigated for their role in molecular recognition and drug target interactions . In medicine, noviose derivatives are explored for their potential as anti-cancer and antibacterial agents . Industrially, noviose is used in the production of novel antibiotics and other therapeutic agents .
Mecanismo De Acción
The mechanism of action of noviose-containing compounds often involves the inhibition of bacterial enzymes. For example, novobiocin, which contains noviose, inhibits bacterial DNA gyrase by binding to the GyrB subunit . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to noviose include other deoxysugars like desosamine and rhamnose . These sugars share structural motifs with noviose and are also involved in the biological activity of various natural products.
Uniqueness: What sets noviose apart is its branched structure with a 5,5-gem-dimethyl configuration, which is crucial for the biological activity of novobiocin and other antibiotics . This unique structure allows noviose to participate in specific molecular interactions that are not possible with other deoxysugars .
Propiedades
Fórmula molecular |
C8H16O5 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m0/s1 |
Clave InChI |
VXFVJCLMUVIKKX-LYFYHCNISA-N |
SMILES |
CC(C)(C(C(C(C=O)O)O)OC)O |
SMILES isomérico |
CC(C)([C@@H]([C@H]([C@H](C=O)O)O)OC)O |
SMILES canónico |
CC(C)(C(C(C(C=O)O)O)OC)O |
Sinónimos |
noviose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



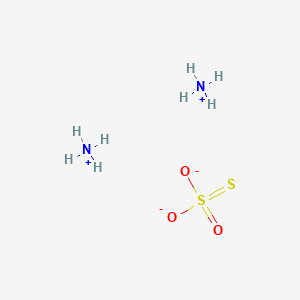
![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)
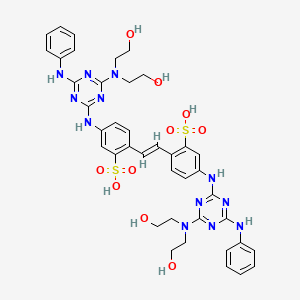
![3-[3-(3-bromophenyl)-4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B1232676.png)
![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)
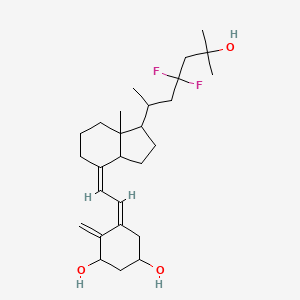
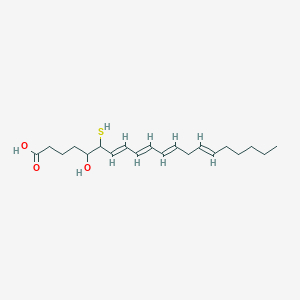
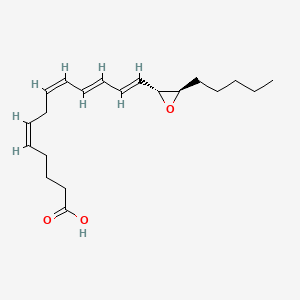
![ethyl (Z)-4-[4-[(Z)-4-ethoxy-4-oxobut-2-enoyl]-3-ethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B1232687.png)
